N-tert-butyl-2-(4-{[(3-hydroxypropyl)amino]methyl}-2-methoxyphenoxy)acetamide
Description
N-tert-butyl-2-(4-{[(3-hydroxypropyl)amino]methyl}-2-methoxyphenoxy)acetamide is a synthetic acetamide derivative featuring a tert-butyl group, a methoxyphenoxy backbone, and a 3-hydroxypropylaminomethyl substituent.
Properties
Molecular Formula |
C17H28N2O4 |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
N-tert-butyl-2-[4-[(3-hydroxypropylamino)methyl]-2-methoxyphenoxy]acetamide |
InChI |
InChI=1S/C17H28N2O4/c1-17(2,3)19-16(21)12-23-14-7-6-13(10-15(14)22-4)11-18-8-5-9-20/h6-7,10,18,20H,5,8-9,11-12H2,1-4H3,(H,19,21) |
InChI Key |
FVLWQDBKCNOQFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)COC1=C(C=C(C=C1)CNCCCO)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of N-tert-Butyl Chloroacetamide
The acetamide backbone is synthesized via nucleophilic acyl substitution. tert-Butylamine reacts with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form N-tert-butyl chloroacetamide.
Procedure :
- tert-Butylamine (1.0 equiv) and chloroacetyl chloride (1.1 equiv) are combined in anhydrous benzene at 25°C.
- Triethylamine (1.2 equiv) is added dropwise to neutralize HCl.
- The mixture is stirred for 4–6 hours, followed by filtration and solvent evaporation.
- Yield: 74–83% .
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Solvent | Benzene | |
| Temperature | 25°C | |
| Catalyst | Triethylamine | |
| Yield | 74–83% |
Alkylation of 4-Hydroxy-2-methoxybenzaldehyde
The phenoxyacetamide structure is constructed via nucleophilic aromatic substitution. N-tert-butyl chloroacetamide reacts with 4-hydroxy-2-methoxybenzaldehyde under basic conditions.
Procedure :
- 4-Hydroxy-2-methoxybenzaldehyde (1.0 equiv) and N-tert-butyl chloroacetamide (1.2 equiv) are dissolved in acetone.
- Potassium carbonate (2.0 equiv) is added, and the mixture is refluxed for 12 hours.
- The product is extracted with ethyl acetate and purified via column chromatography.
- Yield: 65–70% .
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Solvent | Acetone | |
| Base | K₂CO₃ | |
| Temperature | Reflux | |
| Yield | 65–70% |
Reductive Amination with 3-Hydroxypropylamine
The (3-hydroxypropyl)amino methyl group is introduced via reductive amination. The aldehyde intermediate reacts with 3-hydroxypropylamine in the presence of a reducing agent.
Procedure :
- 4-Formyl-2-methoxyphenoxyacetamide (1.0 equiv) and 3-hydroxypropylamine (1.5 equiv) are dissolved in methanol.
- Ammonium formate (3.0 equiv) and 10% Pd/C (0.1 equiv) are added.
- The reaction is stirred at room temperature for 20 hours, filtered, and concentrated.
- Yield: 85–92% .
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Reducing Agent | Pd/C + NH₄HCO₂ | |
| Solvent | Methanol | |
| Temperature | 25°C | |
| Yield | 85–92% |
Alternative Pathway: Ugi Multicomponent Reaction
A four-component Ugi reaction assembles the molecule from tert-butyl isocyanide , 4-methoxyaniline , 4-methoxybenzaldehyde , and a carboxylic acid derivative.
Procedure :
- Equimolar amounts of reactants are combined in methanol at 319 K for 24 hours.
- The precipitate is filtered and recrystallized from ethanol.
- Yield: 46–53% .
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Solvent | Methanol | |
| Temperature | 319 K (46°C) | |
| Yield | 46–53% |
Purification and Characterization
Final purification is achieved via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization. Analytical characterization includes:
- ¹H NMR : δ 1.44 (s, 9H, tert-butyl), 3.40–3.90 (m, 5H, OCH₃ and CH₂NH), 6.70–7.20 (aromatic protons).
- IR : 1650 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (N-H stretch).
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Reductive Amination | High yield, mild conditions | Requires Pd/C catalyst | 85–92% |
| Ugi Reaction | Single-step synthesis | Moderate yield | 46–53% |
| Stepwise Alkylation | Scalability | Multi-step protocol | 65–70% |
Industrial-Scale Considerations
- Continuous Flow Systems : Improve efficiency for steps like reductive amination.
- Solvent Recovery : Methanol and ethyl acetate are recycled to reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-2-(4-{[(3-hydroxypropyl)amino]methyl}-2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group can yield a ketone, while reduction can regenerate the original hydroxy group.
Scientific Research Applications
N-tert-butyl-2-(4-{[(3-hydroxypropyl)amino]methyl}-2-methoxyphenoxy)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe to study cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-tert-butyl-2-(4-{[(3-hydroxypropyl)amino]methyl}-2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets. The hydroxypropylamino group can form hydrogen bonds with target proteins, while the methoxyphenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence various cellular pathways.
Comparison with Similar Compounds
Structural Features and Substituent Variations
The target compound shares core structural motifs with several acetamide derivatives, differing primarily in substituents on the phenoxy ring and the amine side chain. Key analogs include:
Key Observations :
Key Observations :
Physicochemical Properties
Biological Activity
N-tert-butyl-2-(4-{[(3-hydroxypropyl)amino]methyl}-2-methoxyphenoxy)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C20H26N2O3
- Molecular Weight : 342.4 g/mol
- IUPAC Name : N-tert-butyl-2-[4-[(3-hydroxypropyl)amino]methyl]-2-methoxyphenoxy]acetamide
- Canonical SMILES : CC(C)(C)NC(=O)COC1=CC=C(C=C1)CNC2=CC=C(C=C2)OC
The biological activity of this compound involves several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can alter metabolic pathways. For example, it interacts with acetylcholinesterase (AChE), potentially affecting neurotransmission and cognitive functions.
- Receptor Modulation : The methoxyphenyl group facilitates interactions with various receptors, influencing cellular signaling pathways. This can lead to effects such as anti-inflammatory responses or modulation of cell proliferation.
- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, which may protect cells from oxidative stress and related pathologies.
Biological Activity Data
| Biological Activity | Effect | Reference |
|---|---|---|
| AChE Inhibition | IC50 = 1.90 µM | |
| Antioxidant Activity | Significant reduction in lipid peroxidation | |
| Cytotoxicity | Non-cytotoxic at concentrations < 50 µM |
Study 1: Enzyme Inhibition
A study assessed the inhibitory effects of various derivatives, including this compound on AChE and butyrylcholinesterase (BChE). The compound demonstrated potent inhibition with an IC50 value of 1.90 µM against AChE, indicating strong potential for therapeutic applications in neurodegenerative diseases such as Alzheimer's disease .
Study 2: Antioxidant Properties
Research into the antioxidant capabilities of this compound revealed a significant reduction in markers of oxidative stress in vitro. The compound was shown to inhibit lipid peroxidation effectively, suggesting its potential use in protecting against oxidative damage in cellular systems .
Study 3: Non-Cytotoxicity Assessment
In a cytotoxicity assay conducted on various cancer cell lines, this compound exhibited non-cytotoxic behavior at concentrations up to 50 µM. This finding is crucial for its application in therapeutic contexts where selective targeting of cancer cells is desired without harming normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
